4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde
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Overview
Description
4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde is an organic compound with the molecular formula C10H6F6OS It is characterized by the presence of a benzaldehyde moiety substituted with a hexafluoropropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with hexafluoropropylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hexafluoropropylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzoic acid.
Reduction: 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased stability and lipophilicity.
Biology: The compound can be used in the development of fluorinated probes for imaging and diagnostic purposes.
Industry: It can be used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde is largely dependent on its chemical structure. The hexafluoropropylthio group can interact with various molecular targets through hydrophobic interactions and hydrogen bonding. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Trifluoromethylthio)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a hexafluoropropyl group.
4-(Pentafluoroethylthio)benzaldehyde: Similar structure but with a pentafluoroethyl group.
Comparison: 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde is unique due to the presence of the hexafluoropropyl group, which imparts greater electron-withdrawing effects and increased lipophilicity compared to its analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropylsulfanyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6OS/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPWWOGTNJOROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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